2'-n-Butylamino-2'-deoxyadenosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134934-95-5 |
|---|---|
Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-2-3-4-16-9-11(22)8(5-21)23-14(9)20-7-19-10-12(15)17-6-18-13(10)20/h6-9,11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,9-,11+,14-/m1/s1 |
InChI Key |
VSLPTXCXLMRUTP-AOGLXQGOSA-N |
Isomeric SMILES |
CCCCN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CCCCNC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Biological Activity and Molecular Mechanisms of Action of 2 N Butylamino 2 Deoxyadenosine and Its Analogs
Exploration of Antiproliferative and Antiviral Activities of 2'-Modified Deoxyadenosines
The introduction of modifications at the 2'-position of the deoxyribose sugar ring of deoxyadenosine (B7792050) has yielded a diverse array of analogs with significant biological activities. These modifications influence the compound's stability, cellular uptake, and interaction with molecular targets, often leading to potent antiproliferative and antiviral effects.
Inhibition of Cellular Proliferation by 2'-Deoxyadenosine (B1664071) Analogs
A variety of 2'-deoxyadenosine analogs have demonstrated the ability to inhibit the growth of cancer cells. For instance, 2-chloro-2'-deoxyadenosine (also known as Cladribine) and 2-bromo-2'-deoxyadenosine (B1615966) are effective in halting the proliferation of various human T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines. scispace.com These compounds have been shown to cause a more substantial decrease in DNA synthesis compared to RNA and protein synthesis. scispace.com The cytotoxic effects of these analogs are often linked to their ability to induce apoptosis (programmed cell death). nih.gov
The antiproliferative activity of these analogs is not universal across all cell types. For example, 2'-deoxyadenosine has been found to be highly toxic to nonneuronal cells while having no adverse effects on the viability of sensory or parasympathetic neurons. nih.gov This selective toxicity highlights the potential for developing targeted cancer therapies with fewer side effects.
Several studies have explored the structure-activity relationship of these analogs. For example, modifications to the purine (B94841) base, such as the introduction of a halogen or other functional groups, can significantly impact their antiproliferative potency. researchgate.net The table below summarizes the inhibitory concentrations (IC50) of some 2'-deoxyadenosine analogs against various cell lines.
Table 1: Antiproliferative Activity of 2'-Deoxyadenosine Analogs
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.045 |
| 2-bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.068 |
| 2'-deoxy-2'-fluoro-ara-sangivamycin | L1210 | 3 |
| 2'-deoxy-2'-fluoro-ara-thiosangivamycin | L1210 | 5 |
| 4-amino-5-bromo derivative | L1210 | >5 log reduction at 10-100 µM |
| 4-amino-5-iodo derivative | L1210 | >5 log reduction at 10-100 µM |
This table is interactive and can be sorted by clicking on the column headers.
Modulation of Viral Replication by Nucleoside Analogues
The structural similarity of 2'-modified deoxyadenosines to natural nucleosides allows them to interfere with viral replication. researchgate.net Once inside a host cell, these analogs can be phosphorylated by cellular or viral kinases to their active triphosphate forms. These triphosphate analogs can then be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication. researchgate.net
A broad spectrum of antiviral activity has been observed for various 2'-modified deoxyadenosine analogs. For example, certain analogs have shown activity against human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and human immunodeficiency virus (HIV). nih.gov The antiviral potency can be significantly influenced by the specific modification at the 2'-position and on the purine base. nih.govku.edu For instance, 2'-deoxy-2'-fluoro-ara-sangivamycin was found to be a potent inhibitor of several viruses, including HCMV, HIV, and varicella-zoster virus (VZV). nih.gov
It is important to note that while many of these analogs exhibit potent antiviral activity, their clinical utility can be limited by their cytotoxicity. nih.gov The table below presents the antiviral activity of selected 2'-deoxyadenosine analogs.
Table 2: Antiviral Activity of 2'-Deoxyadenosine Analogs
| Compound | Virus | IC50 |
|---|---|---|
| 2'-deoxy-2'-fluoro-ara-sangivamycin | HCMV | 4-25 nM |
| 2'-deoxy-2'-fluoro-ara-sangivamycin | HIV | 4-25 nM |
| 2'-deoxy-2'-fluoro-ara-sangivamycin | VZV | 4-25 nM |
| 2'-deoxy-2'-fluoro-ara-sangivamycin | HSV-1 | 30-500 nM |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Poliovirus (PV) | 11 nM |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Dengue virus (DENV) | 62 nM |
This table is interactive and can be sorted by clicking on the column headers.
Interaction with Purine and Pyrimidine (B1678525) Metabolic Pathways
The biological effects of 2'-n-butylamino-2'-deoxyadenosine and its analogs are intimately linked to their interaction with the cellular machinery responsible for purine and pyrimidine metabolism. nih.gov These pathways are crucial for the synthesis of the building blocks of DNA and RNA, and their disruption can have profound effects on cell growth and survival. nih.govutah.edu
Influence on Nucleoside Kinase Activity
A critical step in the activation of many nucleoside analogs is their phosphorylation by nucleoside kinases. nih.gov The efficiency of this phosphorylation can vary significantly depending on the specific analog and the kinase involved. Human adenosine (B11128) kinase, for example, can phosphorylate deoxyadenosine, but with a relatively high Michaelis constant (Km), suggesting that other kinases might be more important for its activation in vivo. nih.gov
The phosphorylation of 2'-deoxyadenosine analogs is a key determinant of their biological activity. For instance, the ability of 2-chloro-2'-deoxyadenosine to inhibit DNA synthesis in B-CLL cells is dependent on its phosphorylation. nih.gov The affinity of different analogs for various nucleoside kinases can also influence their selective toxicity towards different cell types. For example, the lower adenosine kinase activity in dorsal root ganglion cultures compared to sympathetic ganglion cultures may contribute to the differential toxicity of 2'-deoxyadenosine in these cell types. nih.gov
Impact on DNA Synthesis and Repair Mechanisms
Once phosphorylated, 2'-deoxyadenosine analogs can interfere with DNA synthesis and repair in several ways. The triphosphate forms of these analogs can act as competitive inhibitors of DNA polymerases, competing with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand. scispace.com Incorporation of these analogs can lead to chain termination, effectively halting DNA replication. nih.gov
Furthermore, some analogs can inhibit enzymes involved in the synthesis of deoxynucleotides, leading to an imbalance in the cellular pool of DNA precursors. For example, incubation of leukemic T-cells with deoxycoformycin and deoxyadenosine leads to a significant increase in dATP levels, which in turn inhibits DNA synthesis. nih.gov
These compounds can also interfere with DNA repair mechanisms. nih.gov 2-Chloro-2'-deoxyadenosine has been shown to inhibit unscheduled DNA synthesis, which is a key step in the repair of DNA damage. nih.gov This inhibition of DNA repair can potentiate the cytotoxic effects of other DNA-damaging agents, such as UV radiation. nih.gov The disruption of DNA repair pathways can lead to the accumulation of DNA damage and ultimately trigger apoptosis. rug.nl
Molecular Targets and Signaling Pathways Affected by this compound Derivatives
The biological effects of this compound and its analogs are mediated through their interaction with a variety of molecular targets and the subsequent modulation of intracellular signaling pathways.
One of the primary targets of these compounds is the purine and pyrimidine metabolic pathway, as discussed previously. nih.gov By interfering with the synthesis of DNA precursors, these analogs can induce cell cycle arrest, often at the G1/S boundary or within the S phase. scispace.com This disruption of the cell cycle is a key mechanism underlying their antiproliferative activity. tandfonline.com
In addition to their effects on DNA synthesis, some deoxyadenosine analogs can influence signaling pathways involved in cell survival and apoptosis. For example, the accumulation of dATP resulting from the action of some analogs can lead to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Furthermore, the interaction of these analogs with various kinases can have broader effects on cellular signaling. wgtn.ac.nz While the direct interaction of this compound with specific kinases has not been extensively characterized in the provided context, the general principle that nucleoside analogs can modulate kinase activity is well-established. wgtn.ac.nz The structural modifications in these analogs can alter their binding affinity to the ATP-binding pocket of kinases, potentially leading to either inhibition or altered substrate specificity. acs.org
The modulation of G protein-coupled receptors (GPCRs) by adenosine analogs is another area of interest. nih.gov While the provided information does not specifically detail the interaction of this compound with GPCRs, it is known that adenosine itself is a ligand for several GPCRs, and synthetic analogs can act as agonists or antagonists at these receptors, influencing a wide range of physiological processes. acs.org The specific effects would depend on the subtype of the receptor and the nature of the modification on the adenosine analog. nih.gov
Enzyme Inhibition by Modified Nucleosides (e.g., Polymerases)
Modified nucleosides, including analogs of this compound, have been investigated for their ability to inhibit various enzymes, with a particular focus on DNA polymerases. These enzymes are critical for DNA replication and repair, making them key targets in the development of therapeutic agents.
One closely related analog, 2-(p-n-butylanilino)adenine (BuAA), and its corresponding 2'-deoxyribonucleoside, BuAdA, have demonstrated highly selective inhibition of mammalian DNA polymerase alpha (pol α). nih.gov The inhibitory action of these compounds is competitively antagonized by deoxyadenosine triphosphate (dATP), indicating that they likely compete with the natural substrate for the enzyme's active site. The 5'-triphosphate form, BuAdATP, is an exceptionally potent inhibitor of pol α, with an apparent inhibition constant (Ki) of less than 3 nanomolar. nih.gov This potent inhibition is observed even on templates that are not complementary, suggesting that the inhibitor can be recognized by the dNTP-binding site of the polymerase without template direction. nih.gov
Similarly, another analog, N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG), and its 5'-triphosphate form (BuPdGTP), were synthesized and evaluated for their effects on HeLa cell DNA polymerase alpha. nih.gov This line of research underscores a strategy wherein modifications to the purine base of a deoxyribonucleoside can create potent and selective inhibitors of specific DNA polymerases. The mechanism often involves the conversion of the nucleoside analog into its triphosphate form within the cell, which then acts as a competitive inhibitor with respect to the natural deoxyribonucleotide triphosphate.
The table below summarizes the inhibitory activity of a 2'-deoxyadenosine analog against mammalian DNA polymerase α.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Action |
| BuAdATP | Mammalian DNA polymerase α | < 3 nM | Competitive with dATP |
Modulation of Innate Immune Pathways (e.g., cGAS/STING pathway by related cyclic dinucleotides)
The innate immune system is the body's first line of defense against pathogens and cellular stress. A key pathway in this system is the cGAS-STING pathway, which detects the presence of DNA in the cell's cytoplasm—a common sign of viral infection or cancer. wikipedia.org The enzyme cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor. nih.gov Upon binding to double-stranded DNA, cGAS is activated and synthesizes the second messenger molecule cyclic GMP-AMP (cGAMP). wikipedia.org
This cGAMP molecule then binds to the adaptor protein, Stimulator of Interferon Genes (STING), which is located on the endoplasmic reticulum. wikipedia.orgdovepress.com This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of kinases like TANK-binding kinase 1 (TBK1). dovepress.com TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). dovepress.com Activated IRF3 then moves to the nucleus to drive the expression of type I interferons and other inflammatory cytokines, which orchestrate an immune response to clear the infection or eliminate cancerous cells. nih.govnih.gov
Given its central role in immunity, the cGAS-STING pathway is a compelling target for therapeutic development. dovepress.comuni-muenchen.de Researchers are exploring the use of synthetic cyclic dinucleotide analogs to intentionally activate this pathway for applications in cancer immunotherapy and as vaccine adjuvants. For instance, novel prodrugs of cGAMP analogs have been designed to improve cellular uptake and stability, leading to enhanced STING activation. uni-muenchen.de While research has not explicitly detailed the modulation of the cGAS-STING pathway by this compound itself, the principle of using modified nucleosides and their cyclic dinucleotide derivatives to modulate this critical immune pathway is an active area of investigation. uni-muenchen.de
Preclinical Investigations of this compound Analogs in In Vitro and In Vivo Models
Cell-Based Assays for Biological Efficacy
The biological effects of 2'-deoxyadenosine analogs have been extensively studied using various in vitro cell-based assays. These assays are crucial for determining a compound's efficacy, mechanism of action, and selectivity against different cell types before advancing to more complex animal models.
For example, analogs like 2-chloro-2'-deoxyadenosine (2-CldAdo) and 2-bromo-2'-deoxyadenosine (2-BrdAdo) have shown significant cytotoxic effects against a range of cancer cell lines. nih.gov Studies on the human T-lymphoblastoid cell line CCRF-CEM revealed potent growth inhibition, with IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. These compounds were found to primarily inhibit DNA synthesis over RNA and protein synthesis and cause cells to accumulate in the S phase of the cell cycle, suggesting a direct impact on DNA replication. nih.gov
The selective toxicity of these analogs has also been observed. In one study, 2'-deoxyadenosine was found to be highly toxic to nonneuronal cells while having no adverse effects on the survival of sensory or parasympathetic neurons, highlighting its potential for specific cell targeting. nih.gov
The table below presents data from cell-based assays for 2'-deoxyadenosine analogs.
| Compound | Cell Line | Assay Type | Result (IC50) |
| 2-chloro-2'-deoxyadenosine (2-CldAdo) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.045 µM |
| 2-bromo-2'-deoxyadenosine (2-BrdAdo) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.068 µM |
| deoxyadenosine (dAdo) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.9 µM |
Animal Model Studies (e.g., xenograft, infectious disease models)
Following promising in vitro results, nucleoside analogs are often evaluated in in vivo animal models to assess their therapeutic potential in a whole-organism context. These models are essential for understanding a compound's activity, and pharmacokinetics.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a mainstay of preclinical cancer research. nih.govnuvisan.com These models allow for the evaluation of an agent's anti-tumor efficacy against human cancers. For instance, analogs such as 2-CldAdo and 2-BrdAdo demonstrated similar therapeutic effects in a mouse model of L1210 leukemia, achieving over 99% cell kill. nih.gov In another example, a prodrug analog of the cyclic dinucleotide 2',3'-cGAMP, designed to activate the STING pathway, showed improved survival rates in a xenograft mouse model of hepatocellular carcinoma. uni-muenchen.de
Beyond cancer, nucleoside analogs are also tested in animal models of infectious diseases. For example, the nucleoside analog clevudine (B1669172) showed a dose-dependent inhibition of viral replication in a woodchuck model of chronic hepatitis B virus (HBV) infection, demonstrating the utility of these compounds as antiviral agents. nih.gov These studies are critical for establishing a compound's potential for clinical development.
The table below summarizes findings from animal model studies for related nucleoside analogs.
| Compound/Analog | Animal Model | Disease/Condition | Key Finding |
| 2-CldAdo & 2-BrdAdo | Mouse | L1210 Leukemia | >99% tumor cell kill in vivo. nih.gov |
| 2',3'-cGAMP prodrug analog | Xenograft Mouse | Hepatocellular Carcinoma | Improved survival rates compared to control. uni-muenchen.de |
| Clevudine | Woodchuck | Hepatitis B Virus (HBV) | Dose-dependent inhibition of viral replication. nih.gov |
Structure Activity Relationships Sar of 2 N Butylamino 2 Deoxyadenosine Derivatives
Impact of 2'-Substituent Variations on Biological Potency and Selectivity
Role of Amino Moiety Length and Branching
The nature of the amino substituent at the 2'-position of 2'-deoxyadenosine (B1664071) derivatives significantly influences their biological activity. The length and branching of the alkyl chain on the amino group are critical determinants of potency and selectivity.
For instance, in the context of antitrypanosomal activity, a cyclopentylamino group at the 2-position of the adenine (B156593) ring, combined with a small, nonpolar substituent at the N6-position, appears to be favorable. asm.org Specifically, 2-cyclopentylamino-N6-cyclopentyladenosine has demonstrated potent activity against Trypanosoma brucei rhodesiense and T. b. brucei. asm.org This suggests that a certain bulk and lipophilicity at the 2'-position can be beneficial.
While direct comparisons of methylamino versus butylamino at the 2'-position are not extensively detailed in the provided results, the general principle of varying alkyl substituents to optimize activity is a common strategy in medicinal chemistry. The size and nature of these substituents can impact how the molecule fits into the binding pocket of its biological target.
Table 1: Impact of 2'-Substituent on Antitrypanosomal Activity This table is a representative example based on findings for 2-substituted adenosine (B11128) analogs and illustrates the principle of how substituent changes can affect biological activity.
| 2-Substituent | N6-Substituent | Target Organism | Activity |
| Cyclopentylamino | Cyclopentyl | T. b. rhodesiense | Potent |
| Methoxy (B1213986) | m-iodobenzyl | T. b. rhodesiense | Low |
| Histamino | m-iodobenzyl | T. b. rhodesiense | Low |
Conformational Preferences and Bioactivity Profiles
The three-dimensional shape, or conformation, of 2'-amino-2'-deoxyadenosine (B84144) derivatives is a key factor in their biological function. The sugar ring of nucleosides like 2'-deoxyadenosine exists in a dynamic equilibrium between two primary conformations: C2'-endo (South) and C3'-endo (North). asm.orgnih.gov The preferred conformation can significantly influence how the molecule interacts with enzymes and receptors.
Nuclear Magnetic Resonance (NMR) studies have shown that 2'-amino-2'-deoxyadenosine preferentially adopts an S-syn-g+/t conformational family. nih.gov In this conformation, about one-third of the molecules in the S state are in the anti-range. nih.gov This contrasts with 3'-amino-3'-deoxyadenosine, which favors an N-anti-g+ conformation. nih.gov These conformational preferences are critical for their bioactivity profiles. For instance, HIV-1 reverse transcriptase, a key enzyme in HIV replication, prefers incoming dNTPs to have their sugar ring in the North conformation for optimal binding. asm.org
Furthermore, substitutions on the sugar ring can stabilize a particular conformation. For example, 4'-ethynyl or 4'-cyano groups on 2'-deoxyadenosine analogs stabilize the sugar ring in the C2'-exo/C3'-endo (North) conformation, which correlates with more efficient incorporation into DNA by reverse transcriptase. asm.orgnih.gov
Influence of Adenine Base and Sugar Ring Modifications
Substitutions at the Adenine N6 and C2 Positions
Modifications to the adenine base at the N6 and C2 positions have been extensively explored to modulate the biological activity of 2'-deoxyadenosine analogs.
N6-Position: Substitutions at the N6-position of adenosine are a common strategy to alter biological activity. acs.orgnsf.gov For example, N6-benzyladenosine showed inhibitory activity against Clostridioides difficile DNA adenine methyltransferase. acs.org The size and nature of the N6-substituent can be critical, with large aromatic moieties sometimes leading to enhanced activity, as seen in the antiplasmodial effects of some N6-substituted adenosine analogs. asm.org
C2-Position: The C2 position of the adenine ring is another key site for modification. Introducing a halogen, such as fluorine or chlorine, at the C2 position can significantly enhance the antiviral activity of 4'-substituted 2'-deoxyadenosine analogs. asm.orgasm.org This enhancement is partly due to the electronic effects of the halogen, which can alter the pKa of the N1 atom of the adenine base, making the compound less susceptible to deamination by adenosine deaminase (ADA). asm.orgnih.gov Deamination is a metabolic process that can inactivate these compounds. asm.org In contrast, a 2-amino group can have a different effect on deamination efficiency due to resonance effects that distribute the positive charge differently across the adenine base. asm.org
Table 2: Effect of Adenine Base Substitutions on Biological Properties
| Position | Substituent | Effect | Reference |
| N6 | Benzyl | Inhibition of C. difficile DNA adenine methyltransferase | acs.org |
| N6 | Large aromatic moieties | Enhanced antiplasmodial activity | asm.org |
| C2 | Halogen (F, Cl) | Enhanced antiviral activity, decreased susceptibility to ADA | asm.orgasm.org |
| C2 | Amino | Altered deamination efficiency | asm.org |
Alterations in the Deoxyribose Sugar Moiety
Modifications to the deoxyribose sugar ring are a powerful tool for fine-tuning the biological properties of 2'-deoxyadenosine analogs.
Substitutions at the 4'-position of the deoxyribose ring can have a profound impact on the sugar's conformation and, consequently, its biological activity. For instance, a 4'-ethynyl group has the most significant effect on stabilizing the North conformation of the deoxyribose ring, followed by the 4'-cyano group. asm.org This stabilization of the North conformation is associated with increased efficiency of incorporation by viral polymerases. asm.orgnih.gov
The 2'-hydroxyl group also plays a role in the activity of adenosine analogs. While 2'-deoxyadenosine derivatives lack this group, its presence or absence in related compounds highlights its importance. For example, in the case of 8-substituted cyclic ADP-ribose (cADPR) derivatives, the 2'-hydroxyl group is important for their antagonistic activity. acs.org
Furthermore, the formation of a cyclopurine nucleoside, (5'S)-8,5'-cyclo-2'-deoxyadenosine, which involves a linkage between the base and the sugar, creates a significant distortion in the DNA backbone. tandfonline.com This type of alteration can block DNA polymerases and inhibit gene expression. tandfonline.com
Prodrug Strategies for Enhanced Cellular Uptake and Intracellular Delivery
A significant challenge with nucleoside analogs is their delivery into cells and subsequent conversion to their active, phosphorylated forms. core.ac.uk Prodrug strategies are employed to overcome these hurdles. core.ac.uknih.govactamedicamarisiensis.ro
One common approach is to mask the negative charges of the phosphate (B84403) groups with protecting groups that can be cleaved off inside the cell by enzymes like esterases. core.ac.uk This increases the lipophilicity of the compound, facilitating its passage across the cell membrane.
Another strategy is Directed Enzyme Prodrug Therapy (DEPT), where a non-toxic prodrug is selectively activated at the tumor site by an exogenous enzyme. mdpi.comnih.gov For example, 2-fluoro-2'-deoxyadenosine (dFAdo) can be used as a prodrug in such systems. mdpi.comnih.gov
The use of phosphate-masking groups has been shown to increase the efficacy of some (2'-deoxy)adenosine derivatives in activating autophagy. nih.gov This highlights the potential of prodrug approaches to enhance the therapeutic potential of these compounds.
Design of Lipophilic Derivatives
In the context of 2'-amino-2'-deoxyadenosine derivatives, various lipophilic groups could theoretically be introduced. However, specific examples and the resulting structure-activity relationships for 2'-n-butylamino-2'-deoxyadenosine are not described in the available literature. Research on related compounds, such as 2'-deoxyadenosine, has shown that substitutions at the 2'-position can significantly impact biological activity. For instance, the introduction of halo or thioether groups at the 2-position of the adenine base in 2'-deoxyadenosine bisphosphate analogues has been shown to yield potent antagonists for the P2Y1 receptor. nih.gov
Cleavage Mechanisms of Prodrug Moieties
Prodrug strategies involve the chemical modification of a drug into an inactive or less active form that, upon administration, is converted to the active drug through enzymatic or chemical reactions within the body. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolic stability.
For amine-containing nucleosides, prodrugs can be designed by attaching a promoiety to the amino group. This promoiety is designed to be cleaved by specific enzymes, such as esterases or amidases, which are abundant in the body, to release the active parent drug. mdpi.com The design of these cleavable linkers is critical to ensure efficient release of the active compound at the desired site of action.
While the principles of prodrug design are well-established, the application of these principles to create and study prodrugs of this compound has not been specifically reported in the surveyed scientific literature. Studies on other nucleoside analogs have demonstrated the successful use of various promoieties, including acyloxyalkyl and phosphoramidate (B1195095) groups, to create effective prodrugs. uni-muenchen.de These prodrugs can mask the charge of the parent molecule, increasing its lipophilicity and cellular uptake, before being intracellularly cleaved to release the active form. uni-muenchen.de
Molecular Interactions and Computational Studies of 2 N Butylamino 2 Deoxyadenosine
Characterization of Ligand-Receptor Interactions
The interaction between a ligand, such as 2'-n-butylamino-2'-deoxyadenosine, and its biological receptor is a complex process governed by thermodynamic principles and specific non-covalent interactions.
Thermodynamics of Binding with Biological Macromolecules
A Mettler Thermoanalyzer is a versatile instrument that can be used to study the thermal properties of materials, including those relevant to ligand-receptor binding. dss.go.th It allows for simultaneous thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential thermal analysis (DTA) in controlled environments, providing valuable data on weight changes and enthalpic variations as a function of temperature. dss.go.th
Hydrogen Bonding and Hydrophobic Interactions
Hydrogen bonds and hydrophobic interactions are fundamental to the specificity and stability of ligand-receptor complexes. nih.govyoutube.comyoutube.com Hydrogen bonds are directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. youtube.com They play a critical role in the structure of biological macromolecules like DNA, where they hold the two strands together, and in protein secondary structures such as alpha-helices and beta-sheets. youtube.comyoutube.com The strength of a hydrogen bond can vary, with stronger bonds tending to be more linear. youtube.com
Hydrophobic interactions describe the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize contact with water. youtube.comyoutube.com These interactions are crucial for processes like protein folding, the formation of lipid bilayers, and the binding of many drugs to their receptors. youtube.comyoutube.com In the context of adenosine (B11128) receptor ligands, hydrophobic interactions are particularly important. For example, ligands with a lipophilic substituent, such as the N6-cyclopentyl group in N6-cyclopentyladenosine (CPA), can fit into a hydrophobic subpocket in the A1 adenosine receptor, leading to increased affinity. acs.org The adenine (B156593) ring of adenosine derivatives typically forms hydrogen bonds with specific amino acid residues in the receptor binding site. acs.org
Computational Modeling of this compound
Computational methods are powerful tools for investigating the behavior of molecules at an atomic level, providing insights that can be difficult to obtain through experimental means alone.
Deoxyadenosine (B7792050) Adduct Formation and Reaction Pathways
Computational studies can help elucidate the mechanisms of adduct formation, where a reactive chemical species covalently binds to a biological molecule like DNA. For example, the metabolism of tobacco-specific nitrosamines can lead to the formation of DNA adducts with 2'-deoxyadenosine (B1664071). nih.gov In vitro studies have identified N6-pyridyloxobutyl-2'-deoxyadenosine (N6-POB-dAdo) and N1-pyridyloxobutyl-2'-deoxyinosine (N1-POB-dIno) as products of the reaction of a reactive metabolite with DNA. nih.gov Similarly, the metabolism of N'-nitrosonornicotine (NNN) can lead to the formation of specific 2'-deoxyadenosine adducts. nih.gov Computational platforms can predict the reaction pathways and products of such chemical transformations. rsc.org
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com It is a key tool in structure-based drug design. bohrium.com Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding interactions and the stability of the complex. nih.govmdpi.comdovepress.comnih.gov
MD simulations can reveal how a ligand like this compound might interact with its target protein. For instance, simulations can show the stability of hydrogen bonds and hydrophobic interactions within the binding site. nih.gov The combination of molecular docking and MD simulations is a powerful approach for identifying potential drug candidates and understanding the molecular basis of their activity. nih.govbohrium.com These methods can also be used to study the effects of mutations on drug binding and to design inhibitors that are less susceptible to drug resistance. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for 2'-Modified Nucleosides
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By identifying the physicochemical properties that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. researchgate.net
For 2'-modified nucleosides, QSAR studies have shown that hydrophobic and electronic properties are often significantly correlated with antiviral activity. tandfonline.com For example, in a series of anti-HIV-1 agents, the hydrophobicity and electron-donating character of substituents were found to enhance antiviral activity. tandfonline.com QSAR models can be developed using various molecular descriptors that quantify the structural and chemical features of the molecules. nih.gov Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of the molecules, such as their shape and electrostatic potential, to build more sophisticated models. mdpi.com
Interrogation of RNA/DNA Structural and Functional Roles of 2'-Modifications
The substitution of the 2'-hydroxyl (2'-OH) group of ribonucleosides with other chemical moieties is a powerful strategy for investigating the structural and functional roles of this critical group in RNA. These modifications can probe hydrogen bonding networks, influence conformational preferences of the sugar-phosphate backbone, and alter the thermodynamic stability of nucleic acid duplexes. The introduction of a 2'-n-butylamino group on a deoxyadenosine nucleoside provides a specific example of how such modifications can be used to understand nucleic acid properties.
Atomic Mutation Cycle (AMC) Analysis for 2'-Hydroxyl Group Contributions in RNA
The 2'-hydroxyl group is a versatile functional group in RNA, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for its diverse structural and catalytic functions. nih.gov Simply replacing a 2'-OH with a hydrogen (a 2'-deoxy modification) can establish the importance of that hydroxyl group, but it doesn't elucidate how it contributes. nih.gov To dissect this, a method known as atomic mutation cycle (AMC) analysis is employed. This technique evaluates the functional importance of the 2'-hydroxyl's hydrogen atom by comparing the energetic effects of a series of chemical modifications at the 2'-position. nih.govresearchgate.net
AMC analysis typically involves synthesizing and characterizing RNA molecules containing analogues with different 2'-substituents, such as methoxy (B1213986) (-OCH₃), amino (-NH₂), and methylamino (-NHCH₃). researchgate.net By comparing the functional or energetic penalty of substituting the 2'-OH with -OCH₃ to the penalty of substituting a 2'-NH₂ with -NHCH₃, researchers can infer the contribution of the hydroxyl's hydrogen atom. researchgate.net If the penalty for the former is greater, it suggests the original 2'-OH was acting as a hydrogen bond donor. researchgate.net
This approach has been used to probe the catalytic contribution of specific 2'-hydroxyl groups in ribozymes, such as the Tetrahymena ribozyme. nih.govresearchgate.net For instance, studies using 2'-amino and other modified nucleosides have helped to reveal that certain 2'-hydroxyl groups donate functionally significant hydrogen bonds that are critical for cofactor recognition and catalysis. researchgate.net The synthesis of various 2'-amino-2'-deoxyadenosine (B84144) building blocks has been crucial for these types of mechanistic studies on ribozymes and riboswitches. nih.gov
Effects on Nucleic Acid Conformation and Stability
Modifying the 2'-position alters this equilibrium. For the 2'-O-alkyl series of modifications in adenosine, there is a clear correlation between the size of the substituent and the thermal stability of DNA:RNA hybrids. nih.gov As the alkyl chain length increases, the stability of the duplex decreases. nih.gov This trend suggests that larger groups at the 2'-position can introduce steric hindrance that destabilizes the duplex.
Specifically for oligonucleotides containing 2'-O-butyl adenosine, a decrease in the melting temperature (Tₘ) of the duplex is observed compared to smaller modifications like 2'-O-methyl. nih.gov This destabilization is attributed to the steric bulk of the n-butyl group. However, the context of the modification is important; when placed within a sequence of 2'-O-methyl ribonucleotides, even a 2'-O-pentyl group can be stabilizing compared to an unmodified deoxyadenosine. nih.gov
The conformational effects of these modifications support a model where the resulting DNA:RNA hybrid structure is intermediate between the classic A- and B-forms. nih.gov Circular dichroism spectra of such modified hybrids confirm this intermediate geometry. nih.gov While direct thermodynamic data for this compound is less common in the literature, the trends from the closely related 2'-O-alkyl series provide a strong model for its behavior. The amino group introduces additional chemical properties, including a potential positive charge at physiological pH (the pKa of a 2'-amino group has been measured at 6.2), which could lead to complex electrostatic interactions with the negatively charged phosphate (B84403) backbone, further influencing stability. nih.gov
Table 1. Effect of 2'-O-Alkyl Adenosine Modifications on DNA:RNA Duplex Stability This table illustrates the general trend of how the size of a 2'-substituent affects duplex stability, as a model for understanding the impact of the 2'-n-butylamino group. Data is generalized from reported trends.
| 2'-Substituent | Example Compound | Relative Size | Average Change in Tₘ per Substitution (°C) |
|---|---|---|---|
| Fluoro | 2'-Fluoro-2'-deoxyadenosine | Small | +1.3 |
| Methoxy | 2'-O-Methyladenosine | Small | +1.1 |
| Ethoxy | 2'-O-Ethyladenosine | Medium | +0.4 |
| Propoxy | 2'-O-Propyladenosine | Medium | -0.1 |
| Butoxy | 2'-O-Butyladenosine | Large | -0.8 |
| Pentoxy | 2'-O-Pentyladenosine | Large | -1.1 |
| Nonoxy | 2'-O-Nonyladenosine | Very Large | -2.0 |
Data adapted from trends reported in reference nih.gov.
Analytical Methodologies for 2 N Butylamino 2 Deoxyadenosine Research
Chromatographic and Spectroscopic Techniques for Characterization
The foundational analysis of any newly synthesized or isolated compound involves rigorous confirmation of its chemical structure and purity. For 2'-n-Butylamino-2'-deoxyadenosine, this is achieved through a combination of high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantification in various samples. Reversed-phase (RP) HPLC is the most common modality used for nucleoside analysis. umich.edunih.govscilit.com In this method, the compound is passed through a column packed with a nonpolar stationary phase (typically C18 silica) and eluted with a polar mobile phase. umich.edu
The purity of a this compound sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent using a UV detector, typically at a wavelength around 254 nm or 258 nm where the adenine (B156593) chromophore absorbs strongly. nih.govtrilinkbiotech.com A pure sample will ideally yield a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities. By integrating the area of all observed peaks, the purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
For quantification, a calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the corresponding peak areas against concentration. This allows for the precise determination of the compound's concentration in unknown samples. Ion-pair RP-HPLC, which involves adding an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to the mobile phase, can also be employed to improve the retention and separation of polar nucleosides and their charged phosphate (B84403) derivatives. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) formate) mpg.de | Elutes compounds from the column with increasing organic solvent concentration. |
| Detection | UV Absorbance at ~254-260 nm nih.gov | Detects and quantifies the nucleoside based on its chromophore. |
| Flow Rate | ~1 mL/min nih.gov | Controls the speed of separation and analysis time. |
| Purity Assessment | Peak area percentage | Determines the relative amount of the target compound versus impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, are used to identify the fundamental components of the molecule. The ¹H NMR spectrum would confirm the presence of protons on the adenine base, the deoxyribose sugar, and the n-butylamino substituent, while the ¹³C spectrum would show signals for all unique carbon atoms.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and confirming the precise location of the modification. youtube.comepfl.ch
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to trace the connections within the deoxyribose ring and the n-butyl chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly vital for identifying the connection point of the n-butylamino group to the 2'-position of the deoxyribose sugar. A key correlation would be observed between the proton at the 2'-position (H2') and the first carbon of the n-butyl chain. sdsu.edu
In interaction studies, NMR can also reveal conformational changes in the nucleoside upon binding to a biological target, such as an enzyme or a nucleic acid. nih.gov Changes in chemical shifts or the observation of Nuclear Overhauser Effects (NOEs) can provide insights into the binding mode and the orientation of the ligand in the active site.
| Experiment | Information Provided | Application for this compound |
|---|---|---|
| ¹H NMR | Shows all proton environments and their couplings. nih.gov | Confirms presence of adenine, deoxyribose, and n-butylamino protons. |
| ¹³C NMR | Shows all unique carbon environments. iupac.org | Confirms the carbon skeleton of the entire molecule. |
| COSY | Identifies protons that are coupled (typically through 2-3 bonds). researchgate.net | Maps proton connectivity within the sugar and alkyl chain. |
| HSQC | Correlates protons with their directly attached carbons. researchgate.net | Assigns specific ¹³C signals to their corresponding ¹H signals. |
| HMBC | Correlates protons and carbons over 2-3 bonds. researchgate.net | Confirms the attachment of the n-butylamino group to the C2' position. |
Mass Spectrometry for Molecular Mass Confirmation and Metabolic Studies
Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight of this compound and to investigate its metabolic fate. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high sensitivity and selectivity for analyzing complex mixtures. nih.govshimadzu.com
To confirm the compound's identity, a sample is ionized (e.g., by Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, this would involve looking for the protonated molecular ion, [M+H]⁺, which should match the calculated theoretical mass.
Tandem mass spectrometry (MS/MS) is used for structural confirmation and in metabolic studies. nih.gov In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the m/z of the resulting fragment ions are analyzed. A characteristic fragmentation pattern for nucleosides is the cleavage of the glycosidic bond, which separates the nucleobase from the sugar moiety. This would result in a signature fragment ion corresponding to the modified base and another corresponding to the sugar.
In metabolic studies, cells or organisms are treated with the compound, and samples (e.g., cell lysates, urine) are analyzed by LC-MS/MS. nih.gov Metabolites are identified by searching for expected mass shifts corresponding to common metabolic transformations, such as phosphorylation, oxidation (hydroxylation), or demethylation, and comparing their fragmentation patterns to the parent drug.
| Analysis | Expected Ion/Fragment | Purpose |
|---|---|---|
| Full Scan MS | [M+H]⁺ | Confirmation of molecular weight. |
| Tandem MS (MS/MS) | Fragment ion of the modified base | Structural confirmation via characteristic fragmentation. |
| Tandem MS (MS/MS) | Fragment ion of the modified deoxyribose | Structural confirmation via characteristic fragmentation. |
| Metabolic Study | [M+H+PO₃]⁺ | Identification of potential phosphorylated metabolites. |
Advanced Biochemical Assays for Functional Evaluation
Beyond structural characterization, understanding the biological activity of this compound requires functional assays. These biochemical tests evaluate how the compound interacts with cellular machinery, such as its ability to be incorporated into DNA or to inhibit specific enzymes.
Quantitative Polymerase Chain Reaction (qPCR) for DNA Incorporation Studies
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique that can be adapted to study the incorporation of a modified nucleoside triphosphate, such as the 5'-triphosphate form of this compound, into a DNA strand by a DNA polymerase. plos.org The principle relies on the fact that many DNA polymerases may be slowed or stopped when they encounter a modified nucleotide in the template strand or may struggle to incorporate a modified nucleotide triphosphate into the growing strand. plos.orgnih.gov
In a typical assay, a PCR reaction is set up with a specific DNA template and primers. The reaction mixture contains a DNA polymerase (e.g., Taq polymerase) and a mixture of the four natural deoxynucleoside triphosphates (dNTPs), with one of them partially or fully replaced by the corresponding modified triphosphate (e.g., 2'-n-butylamino-dATP replacing dATP). The amplification of the DNA template is monitored in real-time using a fluorescent dye that binds to double-stranded DNA. plos.org
If the polymerase incorporates the modified nucleotide, but this incorporation hinders subsequent amplification, a delay in the fluorescence signal (an increase in the cycle threshold, Ct) or a complete lack of amplification will be observed compared to a control reaction containing only natural dNTPs. This method can quantify the extent to which the modified nucleotide acts as a substrate or an inhibitor for the polymerase and can indicate if it functions as a chain terminator. plos.orgresearchgate.net
| Reaction Condition | Expected Outcome if Incorporated/Inhibitory | Interpretation |
|---|---|---|
| Control (all natural dNTPs) | Normal amplification (e.g., Ct = 20) | Baseline polymerase activity. |
| Test (dATP replaced by 2'-n-butylamino-dATP) | Increased Ct value (e.g., Ct = 28) or no amplification | The modified nucleotide is either a poor substrate or an inhibitor of the polymerase. |
| Test (dATP partially replaced) | Moderately increased Ct value | The modified nucleotide is incorporated but slows down the overall reaction. |
Enzyme Activity Assays for Inhibitor Potency
To determine if this compound acts as an inhibitor of a specific enzyme, direct enzyme activity assays are performed. Since the compound is an adenosine (B11128) analog, a key target would be adenosine kinase (ADK), the enzyme responsible for the first phosphorylation step in the metabolic activation of adenosine and many of its analogs. novocib.com
These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the potential inhibitor. The potency of the inhibitor is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. diva-portal.org To determine the IC₅₀, the enzyme, its substrate (e.g., adenosine and ATP for ADK), and a detection system are incubated with a range of inhibitor concentrations. The rate of product formation (e.g., ADP) is measured, often using a coupled-enzyme system that produces a detectable colorimetric or fluorescent signal. bellbrooklabs.comnovocib.com
Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). By measuring reaction rates at different concentrations of both the substrate and the inhibitor, a Lineweaver-Burk plot can be generated. The pattern of changes in Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity) reveals how the inhibitor interacts with the enzyme and its substrate. mit.edu
| Parameter | Description | Purpose |
|---|---|---|
| Enzyme | Purified target enzyme (e.g., human Adenosine Kinase). novocib.com | The biological target of the inhibitor. |
| Substrates | Natural substrates for the enzyme (e.g., Adenosine, ATP). researchgate.net | Required for the enzymatic reaction to occur. |
| Inhibitor | This compound at various concentrations. | To determine its effect on enzyme activity. |
| Detection Method | Coupled assay producing a fluorescent or colorimetric signal proportional to product formation. bellbrooklabs.com | To measure the rate of the reaction. |
| Key Output | IC₅₀ value, Ki, and mechanism of inhibition. nih.gov | Quantifies the potency and describes the mode of action of the inhibitor. |
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of available scientific databases and research publications, detailed studies focusing on the biological response assessment of the specific chemical compound this compound through cell-based assays are not present in the public domain. While extensive research exists for the parent molecule, 2'-deoxyadenosine (B1664071), and a wide array of its analogs, specific data on the n-butylamino substituted variant is conspicuously absent.
Cell-based assays are fundamental in drug discovery and molecular biology to determine the biological activity of a compound. These assays typically involve exposing living cells to the compound and measuring various responses. Common assays used for nucleoside analogs, such as 2'-deoxyadenosine derivatives, include:
Cytotoxicity Assays: These assays, like the MTT or MTS assay, measure the concentration at which a compound is toxic to cells. This is a primary indicator of potential anti-cancer or anti-viral activity.
Apoptosis Assays: These assays determine if a compound induces programmed cell death. Techniques include measuring caspase enzyme activity, DNA fragmentation (e.g., TUNEL assay), and changes in mitochondrial membrane potential. For instance, studies on 2'-deoxyadenosine have shown it can induce apoptosis in human colon carcinoma cell lines. nih.gov
Cell Proliferation Assays: These assays measure the effect of a compound on cell growth and division. They are crucial for understanding the cytostatic effects of a potential therapeutic agent.
Receptor Binding and Activation Assays: For adenosine analogs, which can interact with adenosine receptors (A1, A2A, A2B, A3), these assays are critical. They often measure changes in intracellular signaling molecules, such as cyclic AMP (cAMP), to determine if the compound acts as an agonist or antagonist at these receptors. mdpi.com
Kinase Assays: As the biological activity of many nucleoside analogs depends on their phosphorylation by cellular kinases, in vitro or cell-based kinase assays are often employed to understand their mechanism of action. nih.gov
The lack of published research on this compound means that no specific data on its performance in these or other cell-based assays is available. Consequently, it is not possible to provide detailed research findings, data tables, or a summary of its biological effects. The scientific community has explored various modifications of the 2'-deoxyadenosine scaffold, including halogenated and other substituted versions, to probe their therapeutic potential. haematologica.org However, the specific n-butylamino substitution at the 2' position has not been the subject of published research accessible through standard scientific literature searches.
Future Research Directions and Translational Perspectives for 2 N Butylamino 2 Deoxyadenosine
Design and Synthesis of Next-Generation 2'-n-Butylamino-2'-deoxyadenosine Analogs
The future therapeutic value of this compound will likely be unlocked through the systematic design and synthesis of new analogs. By modifying its structure, researchers can fine-tune its pharmacological properties to enhance potency, selectivity, and drug-like characteristics.
Exploration of Novel 2'-Substituents and Scaffolds
The 2'-position of the nucleoside sugar is a critical site for modification, as substituents here can significantly influence the sugar's conformation (the balance between North 'N' and South 'S' puckering), which in turn affects how the analog interacts with target enzymes like polymerases and kinases. mdpi.com The development of analogs of this compound could involve several strategies:
Modification of the Alkyl Chain: The n-butyl group could be systematically altered. Introducing branching, unsaturation (e.g., butenyl groups), or cyclic moieties could probe the steric and hydrophobic limits of the target's binding pocket. annualreviews.org Replacing the butyl group with other functionalized alkyl chains containing hydroxyl, carboxyl, or additional amino groups could also introduce new hydrogen bonding interactions.
Introduction of Diverse 2'-Substituents: Drawing inspiration from other successful nucleoside analogs, a variety of substituents could be explored at the 2'-position. Fluorine, for instance, is a common substituent known to confer potent biological activity. mdpi.comfiu.edu Other groups like ethynyl, cyano, or methyl have also been shown to modulate the activity and metabolic stability of deoxyadenosine (B7792050) analogs. asm.org
Scaffold Modification: Moving beyond simple substitutions, the core scaffold could be re-engineered. This includes the synthesis of C-nucleosides, where the base is attached to the sugar via a C-C bond instead of a C-N bond, a modification that imparts resistance to enzymatic cleavage by hydrolases. nih.gov Another approach involves using conformationally locked scaffolds, such as the bicyclo[3.1.0]hexane ring system found in (N)-methanocarba nucleotides, which fixes the sugar pucker in the biologically preferred 'North' conformation for certain targets like the P2Y₁ receptor. nih.gov
Table 1: Examples of 2'-Substituents and Scaffolds for Nucleoside Analog Development
| Modification Type | Example | Potential Impact | Reference |
|---|---|---|---|
| 2'-Substituent | Fluoro (F) | Alters sugar pucker, enhances metabolic stability. | mdpi.comasm.org |
| 2'-Substituent | Ethynyl (-C≡CH) | Can enhance binding affinity, influences sugar conformation. | asm.org |
| 2'-Substituent | Amino (-NH₂) | Introduces a basic center for potential new interactions. | glenresearch.comnih.gov |
| 2'-Substituent | Methoxyethoxy | Can improve hybridization properties in oligonucleotides. | google.com |
| Scaffold Modification | C-Nucleoside | Resistant to enzymatic hydrolysis of the glycosidic bond. | nih.gov |
| Scaffold Modification | (N)-Methanocarba | Locks sugar conformation, enhancing selectivity for specific targets. | nih.gov |
Development of Targeted Delivery Systems
A significant challenge for many nucleoside analogs is their hydrophilic nature, which can lead to poor cell membrane permeability, and their susceptibility to degradation or nonspecific distribution in the body. uri.edu Targeted delivery systems aim to overcome these limitations by ensuring the drug reaches its intended site of action, thereby increasing efficacy and reducing potential side effects.
Future research on this compound analogs should incorporate the design of prodrugs and conjugation to delivery vehicles. Strategies could include:
Lipid and Peptide Conjugates: Attaching fatty acids or specific peptide sequences to the nucleoside can enhance cellular uptake. uri.edu For instance, peptide conjugates have been shown to increase the anti-HIV activity of nucleoside analogs. uri.edu
Nanoparticle-Based Delivery: Encapsulating or conjugating nucleoside analogs to nanoparticles offers a versatile delivery platform. Dendrimers like PAMAM have been explored as carriers for antiviral and anticancer nucleosides, forming stable complexes that can improve cellular entry. nih.govresearchgate.net RNA nanotechnology, using structures like RNA four-way junctions, allows for the precise loading and targeted delivery of multiple nucleoside drugs. nih.gov
Aptamer-Drug Conjugates (ApDCs): Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target with high affinity and specificity. acs.orgbohrium.com By using an aptamer that targets a cancer-specific cell surface receptor, an attached nucleoside analog can be delivered directly to tumor cells. A novel approach involves constructing the entire aptamer from therapeutic nucleoside analogs, creating "drugtamers" with a very high drug-loading capacity. acs.orgbohrium.com
Identification of Novel Biological Targets and Therapeutic Applications
While nucleoside analogs are traditionally associated with antiviral and anticancer therapies, their mechanisms of action are diverse. Future work should aim to identify new biological targets for this compound and its derivatives, expanding their potential therapeutic applications.
Beyond Antiviral and Antiproliferative Modalities
The structural features of this compound suggest it could interact with a range of enzymes beyond those typically targeted in virology and oncology.
Purinergic Receptors: The P2Y₁ receptor, an ADP-activated G protein-coupled receptor found on platelets, is a key target for anti-thrombotic drugs. Research has shown that (N)-methanocarba analogs of adenosine (B11128), particularly those with 2-alkynyl substitutions, can be potent and selective P2Y₁ antagonists. nih.gov The potential for 2'-n-butylamino-substituted analogs to modulate P2Y₁ or other purinergic receptors is a promising area for investigation.
Enzymes of Polyamine Metabolism: Polyamines are essential for cell proliferation, and their biosynthetic pathways are targets for therapeutic intervention, particularly in cancer and parasitic diseases. annualreviews.org Some adenosine analogs, such as 5'-{[(Z)-4-amino-2-butenyl]methylamino}-5'-deoxyadenosine (AbeAdo), are known inhibitors of S-adenosylmethionine decarboxylase, a key enzyme in this pathway. annualreviews.org Screening this compound and its derivatives against enzymes in this pathway could uncover new antiproliferative or antiparasitic leads.
Immunomodulation: The cGAS/STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. uni-muenchen.de Synthetic cyclic dinucleotides, which are structurally related to adenosine derivatives, are being explored as STING agonists to enhance anti-tumor and anti-viral immunity. uni-muenchen.de Investigating whether this compound or its phosphorylated forms can modulate components of innate immunity pathways could open up applications in immunotherapy and vaccine adjuvant development.
Investigation in Emerging Disease Models
The constant threat of new and re-emerging infectious diseases necessitates a pipeline of broad-spectrum antiviral agents. Nucleoside analogs are often at the forefront of this research. The potential of this compound analogs should be evaluated in relevant disease models.
This involves screening against a panel of viruses, particularly RNA viruses that are prone to causing epidemics. The development of advanced animal models, such as mice humanized with specific host receptors (e.g., ACE2 for SARS-CoV-2) or with transplanted human immune systems, provides a more accurate platform for evaluating the in vivo efficacy of novel drug candidates against human-specific pathogens. nih.gov Testing new analogs in these models is a crucial step in translating basic research findings into clinical applications for future health crises. nih.gov
Integration of Advanced Computational and Experimental Approaches in Chemical Biology
The discovery and optimization of novel nucleoside analogs can be significantly accelerated by integrating computational and experimental techniques. This synergy allows for a more rational, hypothesis-driven approach to drug design.
Computational Modeling: In silico methods are invaluable for prioritizing synthetic targets. Molecular docking can predict how different analogs of this compound might bind to a target protein, while quantum chemical calculations can provide insights into the electronic properties and reactivity of the molecules. royalsocietypublishing.orgnih.gov These computational snapshots can guide the design of derivatives with improved binding affinity and selectivity. nih.gov
Advanced Synthesis and Screening: Chemical synthesis can be guided by computational predictions. Methodologies for creating 2'-substituted analogs and C-nucleosides are continually being refined. nih.govnih.gov These synthetic efforts can be coupled with high-throughput screening assays to rapidly evaluate the biological activity of newly created compounds.
Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy are essential for understanding how a lead compound interacts with its biological target at an atomic level. royalsocietypublishing.org Determining the crystal structure of a target enzyme in complex with an inhibitor like a this compound analog can reveal key binding interactions and provide a detailed blueprint for further structure-based drug design. nih.govroyalsocietypublishing.org Chemo-enzymatic synthesis, which uses enzymes as catalysts, is also a powerful tool for producing specific nucleoside analogs that may be difficult to create through purely chemical methods. researchgate.net
By combining these advanced approaches, the journey from initial concept to a clinically viable drug candidate based on the this compound scaffold can be made more efficient and successful.
Challenges and Opportunities in 2'-Modified Nucleoside Development
The development of nucleoside analogues with modifications at the 2'-position of the ribose sugar is a cornerstone of medicinal chemistry and biotechnology. These modifications can profoundly alter the biological and physicochemical properties of nucleosides, leading to the creation of potent therapeutics and advanced research tools. However, the path from a novel modified nucleoside to a clinical application is fraught with challenges, which are balanced by significant opportunities for innovation and therapeutic advancement.
Challenges in 2'-Modified Nucleoside Development
The journey of developing 2'-modified nucleosides involves overcoming several key hurdles, from their initial synthesis to ensuring their safety and efficacy in biological systems.
One of the primary challenges lies in the chemical synthesis of these complex molecules. The preparation of 2'-modified nucleosides often requires lengthy, multi-step synthetic routes. rsc.org These syntheses demand sophisticated strategies for installing the desired modification at the 2'-position while protecting other reactive groups on the nucleobase and sugar moiety. nih.govumich.edu Such complex syntheses can be inefficient and costly, hindering the rapid exploration of new analogues. rsc.org
A critical biological hurdle is ensuring that the modified nucleoside, in its triphosphate form, is efficiently accepted as a substrate by the target polymerase . frontiersin.orgmdpi.com For antiviral or anticancer applications, the modified nucleoside triphosphate should ideally be a substrate for the viral or cancer-associated polymerase but a poor substrate for human polymerases to minimize toxicity. acs.org The size and nature of the 2'-substituent can significantly impact polymerase recognition and incorporation efficiency. oup.com For instance, while some 2'-modifications are well-tolerated, others can disrupt the necessary interactions within the polymerase active site.
Furthermore, the potential for toxicity and off-target effects is a major concern. If a modified nucleoside is recognized and incorporated by human DNA or RNA polymerases, it can lead to significant side effects. acs.org A key strategy to mitigate this is to introduce modifications at multiple positions on the nucleoside, which can prevent its recognition by host enzymes while retaining activity against the target. acs.orgnih.gov
The immunogenicity of nucleic acids containing modified nucleosides is another important consideration, particularly for RNA-based therapeutics. While unmodified in vitro transcribed mRNA can trigger an innate immune response, the inclusion of certain modified nucleosides can suppress this activation. oup.com However, the specific effects can vary depending on the modification, necessitating careful evaluation for each new analogue.
Finally, the stability of the resulting nucleic acid is paramount. While many 2'-modifications, such as 2'-fluoro or 2'-O-methyl groups, are known to increase resistance to nuclease degradation, some modifications can have unintended consequences. oup.comresearchgate.net For example, certain modifications might introduce conformational changes that lead to premature cleavage of the oligonucleotide strand. wgtn.ac.nz
| Challenge | Description | Key Implications |
| Complex Synthesis | Multi-step, often low-yield chemical preparation of analogues. rsc.org | High cost, slow development of new compounds. |
| Polymerase Acceptance | Modified triphosphate must be a substrate for the target polymerase. frontiersin.orgmdpi.com | Poor acceptance leads to low efficacy. |
| Toxicity | Incorporation by human polymerases can cause cellular toxicity. acs.org | Limits therapeutic window and clinical applicability. |
| Immunogenicity | Potential to trigger unwanted immune responses, especially for RNA therapeutics. oup.com | Requires careful selection of modifications to ensure safety. |
| Biochemical Stability | Ensuring resistance to degradation without compromising function. oup.comresearchgate.netwgtn.ac.nz | Poor stability leads to short half-life and reduced activity. |
Opportunities in 2'-Modified Nucleoside Development
Despite the challenges, the field of 2'-modified nucleosides is rich with opportunities to develop next-generation therapeutics and biological tools.
The foremost opportunity lies in the creation of novel antiviral and anticancer agents with enhanced therapeutic profiles. Modifications at the 2'-position have been a highly effective strategy for developing drugs with improved efficacy, selectivity, and pharmacokinetic properties. rsc.orgoup.com By fine-tuning the 2'-substituent, it is possible to design nucleosides that are potent inhibitors of viral replication or cancer cell proliferation while exhibiting minimal toxicity. acs.org There is significant potential for the development of novel agents with broad-spectrum activity against a range of viruses or cancers. rsc.orgoup.com
The development of RNA therapeutics , including mRNA vaccines and gene therapies, represents a major area of opportunity. The incorporation of 2'-modified nucleosides is critical for the success of these platforms, as it enhances the stability of the mRNA molecule and reduces its innate immunogenicity, leading to more efficient and prolonged protein expression. oup.com
Beyond therapeutics, 2'-modified nucleosides are invaluable for developing diagnostics and research tools like aptamers and DNAzymes. Aptamers are short, single-stranded nucleic acids that can bind to specific targets. Incorporating 2'-modified nucleosides can dramatically increase their stability in biological fluids and expand their structural diversity, leading to aptamers with higher affinity and specificity. frontiersin.orgmdpi.com
A significant opportunity also exists in overcoming drug resistance . As pathogens and cancer cells evolve to become resistant to existing drugs, novel modified nucleosides that act via different mechanisms or are not recognized by resistance-conferring enzymes are in high demand. acs.orgnih.gov
Finally, innovations in synthetic methodologies , particularly the use of biocatalysis, offer a promising path forward. rsc.org Enzymatic approaches to nucleoside synthesis can be more efficient, stereoselective, and environmentally sustainable than traditional chemical methods, accelerating the discovery and development of new analogues. rsc.org
| Opportunity | Description | Potential Impact |
| Enhanced Therapeutics | Designing drugs with improved efficacy, selectivity, and safety. rsc.orgacs.orgoup.com | More effective treatments for viral infections and cancer. |
| RNA-Based Therapies | Stabilizing mRNA and reducing its immunogenicity for vaccines and gene therapy. oup.com | Revolutionizing preventative medicine and treatment of genetic disorders. |
| Advanced Aptamers | Creating highly stable and specific aptamers for diagnostics and therapeutics. frontiersin.orgmdpi.com | New tools for disease detection and targeted drug delivery. |
| Overcoming Resistance | Developing nucleosides active against drug-resistant pathogens and cancers. acs.orgnih.gov | Addressing a major challenge in infectious disease and oncology. |
| Innovative Synthesis | Utilizing biocatalysis for more efficient and sustainable production. rsc.org | Accelerating the discovery pipeline for new nucleoside analogues. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2'-deoxyadenosine derivatives, and how are impurities minimized during purification?
- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, nucleoside precursors are functionalized via reactions such as thioacylation, radical-induced reductive cleavage, or dihydroxylation (e.g., using OsO₄), followed by purification via preparative TLC or silica gel column chromatography . Impurity control involves monitoring reaction progress with TLC (e.g., methanol/chlorophyll = 2/8) and verifying purity via HPLC (>97% purity) .
Q. How are 2'-deoxyadenosine derivatives characterized to confirm structural integrity?
- Methodological Answer : Comprehensive characterization includes:
- NMR Spectroscopy : and NMR to confirm proton environments (e.g., δ 8.61 ppm for adenine protons) and carbon backbone .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 453.9 for diphosphate analogs) .
- Infrared Spectroscopy : IR peaks (e.g., 1690 cm for carbonyl groups) .
Q. What enzymatic assays are used to evaluate the activity of 2'-deoxyadenosine analogs?
- Methodological Answer : Ribonucleotide reductase (RNR) inhibition assays are typical. Recombinant Rnr1 enzyme is expressed in E. coli BL21 cells, purified via affinity chromatography, and tested with analogs like 2′-(2-hydroxyethyl)-2′-deoxyadenosine 5′-diphosphate. Activity is measured by monitoring dNTP production via UV absorbance or radioactive labeling .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural interactions between 2'-deoxyadenosine analogs and target enzymes?
- Methodological Answer : Co-crystallization of analogs (e.g., compound 2) with enzymes like yeast Rnr1 is performed. Diffraction data (e.g., 1.6 Å resolution) are collected using synchrotron sources. Structural refinement (Rwork/Rfree < 0.2) reveals binding modes, such as hydroxyl groups mimicking conserved water molecules in enzyme active sites .
Q. How should researchers address contradictions in experimental data, such as low yields of cyclized products in DNA damage studies?
- Methodological Answer : Conformational analysis is critical. For example, 8,5′-cyclo-2′-deoxyadenosine formation depends on the high-energy C4′-exo sugar conformation. When yields are inconsistent, computational modeling (MD simulations) or isotopic labeling (e.g., -ribose) can track conformational dynamics . Adjusting reaction conditions (e.g., pH, radical scavengers) may also mitigate competing pathways .
Q. What strategies are used to synthesize isotope-labeled 2'-deoxyadenosine analogs for metabolic tracking?
- Methodological Answer : Stable isotopes (e.g., , ) are incorporated during nucleoside synthesis. For example, -ribose-5-labeled 2′-deoxyadenosine is prepared via enzymatic transglycosylation with labeled sugars. Purity is confirmed via MS and NMR .
Q. How can microbial biotransformation optimize the synthesis of 2'-deoxyadenosine derivatives?
- Methodological Answer : E. coli strains expressing nucleotide phosphorylases convert substrates (e.g., adenine + deoxyribose) into 2′-deoxyadenosine. Product quantification uses paper chromatography-spectrophotometry (99.4% concordance with HPLC) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
